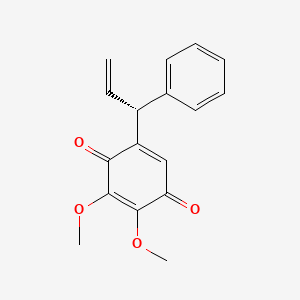

3,4-Dimethoxydalbergione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

®-3,4-Dimethoxydalbergione is an organic compound known for its unique chemical structure and properties It is a derivative of dalbergione, a naturally occurring compound found in certain species of the Dalbergia genus

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dimethoxydalbergione typically involves the methoxylation of the parent compound, dalbergione. This process can be achieved through various synthetic routes, including:

Methoxylation Reaction: Using methanol and a suitable catalyst under controlled temperature and pressure conditions.

Oxidative Coupling:

Industrial Production Methods: Industrial production of ®-3,4-Dimethoxydalbergione often involves large-scale methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Chemical Reactions

While a detailed overview of the chemical reactions specific to 3,4-Dimethoxydalbergione is not available within the provided search results, a related study discusses the reaction mechanism of 3,4-dimethoxybenzaldehyde, which involves several steps including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .

Anti-Inflammatory Activity of Dalbergiones

Other studies have focused on the anti-inflammatory activities of dalbergiones . Dalbergiones isolated from Dalbergia melanoxylon, including 3′-hydroxy-4,4′-dimethoxydalbergione, 4-methoxydalbergione, and 4′-hydroxy-4-methoxydalbergione, were tested for their anti-inflammatory activity . All three dalbergiones were found to be potent inhibitors of LPS-induced inflammatory response in RAW 264.7 macrophages . They also caused an M1-to-M2 polarization switch in primary macrophages, and reduced the expression of IL6 and IL8, as well as the nuclear translocation of p65 in gingival fibroblasts .

Collision Cross Section

Experimental collision cross section values for this compound are available :

-

160.15 Ų $$M+H]+

-

153.34 Ų $$

M+Na]+ -

153.56 Ų $$M+H-H2O]+

Other Dalbergiones

Other identified dalbergiones include 3′-hydroxy-4,4′-dimethoxydalbergione, 4-methoxydalbergione and 4′-hydroxy-4-methoxydalbergione . One study suggests this compound can cause contact dermatitis .

科学的研究の応用

Anti-Inflammatory Properties

Mechanism of Action:

Research has demonstrated that 3,4-dimethoxydalbergione exhibits significant anti-inflammatory activity. In vitro studies using RAW 264.7 macrophages showed that this compound effectively inhibited the production of pro-inflammatory cytokines such as IL-1β and IL-6 when stimulated by lipopolysaccharides (LPS) . This inhibition is associated with the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response.

Case Study:

A study focused on the effects of dalbergiones, including this compound, on oral cells revealed that these compounds reduced inflammatory markers in gingival fibroblasts exposed to inflammatory cytokines like IL-1β and TNFα. The results indicated a shift from M1 to M2 macrophage polarization, suggesting potential applications in treating periodontal diseases .

Antimicrobial Activity

Antiplasmodial Effects:

In addition to its anti-inflammatory properties, this compound has shown promise in combating malaria. Studies indicated that it possesses antiplasmodial activity, inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . This suggests a potential application in developing new antimalarial therapies.

Dermatological Applications

Contact Dermatitis:

this compound is also implicated in cases of contact dermatitis associated with woodworking. It has been identified as an allergenic component in several exotic woods, leading to T-cell mediated allergic reactions . Understanding its sensitizing capacity can aid in developing safer handling practices for woodworkers and others exposed to such materials.

Potential in Herbal Medicine

Traditional Uses:

The use of Dalbergia melanoxylon in traditional medicine highlights the relevance of its compounds, including this compound. The anti-inflammatory and antimicrobial properties align with traditional practices aimed at treating various ailments. Continued research into these compounds may validate their efficacy and safety for medicinal use .

Summary Table of Applications

作用機序

The mechanism of action of ®-3,4-Dimethoxydalbergione involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Signal Transduction: Affecting signaling pathways that regulate cellular functions.

Gene Expression: Modulating the expression of genes related to its biological activities.

類似化合物との比較

3,4-Dimethoxybenzaldehyde: Shares the methoxy groups but differs in the aldehyde functional group.

3,4-Dimethoxycinnamic Acid: Contains a similar aromatic structure with methoxy groups but has a carboxylic acid functional group.

3,4-Dimethoxyphenethylamine: Similar aromatic structure with methoxy groups but features an amine functional group.

Uniqueness: ®-3,4-Dimethoxydalbergione is unique due to its specific arrangement of methoxy groups and its chiral center, which imparts distinct chemical and biological properties compared to its analogs.

特性

CAS番号 |

3755-64-4 |

|---|---|

分子式 |

C17H16O4 |

分子量 |

284.31 g/mol |

IUPAC名 |

2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3/t12-/m1/s1 |

InChIキー |

LJEJBLOFFDLRIH-GFCCVEGCSA-N |

SMILES |

COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |

異性体SMILES |

COC1=C(C(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2)OC |

正規SMILES |

COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SC1475; SC 1475; SC-1475 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。